molecular formula C8H6F3NO3 B12819717 Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate

Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate

Cat. No.: B12819717
M. Wt: 221.13 g/mol
InChI Key: CDKDYWQDRZCEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate is a chemical compound with significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of methyl cyanoacetate with suitable amines in the presence of catalysts or under solvent-free conditions . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and dihydropyridine ring play a crucial role in its binding affinity and activity. The compound can modulate various biological pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate is unique due to its specific structural features, such as the trifluoromethyl group and dihydropyridine ring

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

methyl 6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(8(9,10)11)3-6(13)12-5/h2-3H,1H3,(H,12,13)

InChI Key

CDKDYWQDRZCEPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=O)N1)C(F)(F)F

Origin of Product

United States

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